molecular formula C9H9F2NO B1394626 3-(2,6-Difluorophenoxy)azetidine CAS No. 1211876-06-0

3-(2,6-Difluorophenoxy)azetidine

Cat. No.: B1394626
CAS No.: 1211876-06-0
M. Wt: 185.17 g/mol
InChI Key: NNFXZJSCCQBCFR-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenoxy)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 2,6-difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenoxy)azetidine typically involves the reaction of 2,6-difluorophenol with azetidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Difluorophenoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Saturated amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenoxy group.

Scientific Research Applications

3-(2,6-Difluorophenoxy)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring can act as a nucleophile, participating in various biochemical reactions. The phenoxy group, with its electron-withdrawing fluorine substituents, can influence the compound’s reactivity and binding affinity to target molecules . These interactions can modulate biological pathways, making the compound valuable in medicinal chemistry.

Comparison with Similar Compounds

  • 3-(2,6-Dichlorophenoxy)azetidine
  • 3-(2,6-Dimethylphenoxy)azetidine
  • 3-(2,6-Difluorophenoxy)pyrrolidine

Uniqueness: 3-(2,6-Difluorophenoxy)azetidine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence the compound’s reactivity. Compared to its chlorinated or methylated analogs, the difluorinated compound exhibits different binding affinities and reactivity profiles, making it a valuable tool in various research applications .

Properties

IUPAC Name

3-(2,6-difluorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFXZJSCCQBCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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